molecular formula C9H7N3O2 B085049 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 13306-99-5

2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B085049
CAS RN: 13306-99-5
M. Wt: 189.17 g/mol
InChI Key: MXZFAZWAEXCZTR-UHFFFAOYSA-N
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Description

“2-phenyl-2H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 13306-99-5 . It has a molecular weight of 189.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives has been studied in the context of their potential as xanthine oxidase inhibitors . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase inhibitory activity .


Molecular Structure Analysis

The InChI code for 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is 1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H, (H,13,14) . The molecular structure of this compound has been characterized and confirmed in synthesized compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 433.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 50.7±0.5 cm3, and a molar volume of 135.2±7.0 cm3 .

Scientific Research Applications

  • Pharmaceuticals

    • Triazole compounds show versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Chemical Synthesis

    • Triazole compounds are synthesized using a reliable, regioselective and high-yielding process . This process has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
  • Xanthine Oxidase Inhibitory Activity

    • A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .
  • Antimicrobial and Antiviral Activities

    • Triazoles and their derivatives have significant biological properties including antimicrobial and antiviral activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
  • Agrochemicals

    • Triazoles are also important in agrochemicals . They are used in the synthesis of various pesticides and herbicides.
  • Materials Science

    • In materials science, triazoles have found applications due to their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
  • Antitumoral Activity

    • Triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as letrozole and anastrozole, which have antitumoral activity .
  • Antimigraine Activity

    • Rizatriptan, a drug used for the treatment of migraines, also contains a triazole core .
  • Anxiolytic Activity

    • Alprazolam, a medication used to treat anxiety disorders, panic disorders, and anxiety caused by depression, contains a triazole core .
  • RNA Polymerase Inhibitor

    • Rifampicin, a drug that inhibits the biosynthesis of RNA polymerase, contains a triazole core .
  • Xanthine Oxidase Inhibitory Activity

    • A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .

properties

IUPAC Name

2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFAZWAEXCZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354025
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

CAS RN

13306-99-5
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Li, G Ding, Y Niu, L Wu, H Feng, W He - Spectrochimica Acta Part A …, 2018 - Elsevier
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (MPTC), a newly synthesized compound, was explored to study the structural properties and theoretical spectra by using …
Number of citations: 11 www.sciencedirect.com
LY Zhang, LJ Tian, CF Zhang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 2 scripts.iucr.org
VI Meshcheryakov, BA Shainyan, LL Tolstikova… - Russian journal of …, 2003 - Springer
Reactions of 4,5-dibromo-1,2,3-triazole, 1H-1,2,3-benzotriazole, and 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with trifluoromethanesulfonyl chloride and trifluoromethanesulfonic …
Number of citations: 17 link.springer.com
W He, R Liu, Y Liao, G Ding, J Li, W Liu, L Wu… - Analytical …, 2020 - Elsevier
A newly synthesized compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4- carboxylic acid (MPC) was analyzed for its quantum chemical parameters and theoretical spectrum by …
Number of citations: 17 www.sciencedirect.com
G Ding, L Wu, H Feng, Y Liu, J Li, H Si, X Yao… - … Acta Part A: Molecular …, 2020 - Elsevier
A synthesized compound, ethyl 2,5-diphenyl-2H-1,2,3-triazole-4- carboxylate (EDTC) was investigated on its physiochemical parameters and structural properties by using the quantum-…
Number of citations: 10 www.sciencedirect.com
Ş Yurdakul, S Tanrıbuyurdu - Structural Chemistry, 2012 - Springer
The molecular geometry, relative energy, and vibrational properties (harmonic wavenumbers, total energy distributions) of several plausible tautomers and homodimers of 1,2,4-triazole-…
Number of citations: 11 link.springer.com
P Rani, K Lal, R Shrivastava, VD Ghule - Journal of Molecular Structure, 2020 - Elsevier
Two urea-linked 1,2,3-triazole based sensors (5a and 5b) have been synthesized by 1,3-dipolar cycloaddition between 1-(4-fluorophenyl)-3-(prop-2-yn-1-yl)urea (2) and phenyl azides (…
Number of citations: 16 www.sciencedirect.com
A Bayazeed, K Althumayri, S Abu-Melha… - Arabian Journal for …, 2023 - Springer
The synthetic protocol of our targeted thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-…
Number of citations: 1 link.springer.com
K Schofield, MR Grimmett, BRT Keene - 1976 - books.google.com
Azoles are five-membered cyclic compounds containing one or more heteroatoms in the ring, at least one of which must be nitrogen. The rings contain the maximum number of non-…
Number of citations: 190 books.google.com
BA Shainyan, VI Meshcheryakov… - Russian Journal of Organic …, 2019 - Springer
N-(2-Phenyl-1-piperidin-1-ylethylidene)tosylamide was synthesized by oxidative coupling of arenesulfonamides, acetylenes, and secondary amines. The reaction of phenylacetylene or …
Number of citations: 3 link.springer.com

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